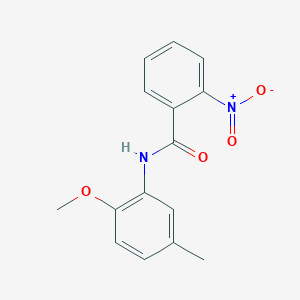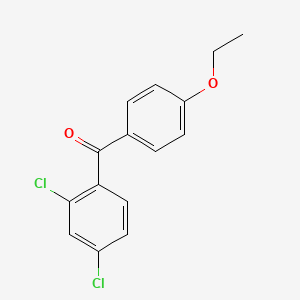
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide, also known as AN3661, is a synthetic compound that belongs to the class of antibacterial agents. This compound has been developed to target the bacterial enzyme leucyl-tRNA synthetase, which plays a crucial role in protein synthesis.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide targets the bacterial enzyme leucyl-tRNA synthetase, which is essential for protein synthesis. It binds to the active site of the enzyme and inhibits its activity, thereby preventing the production of proteins that are necessary for bacterial growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has been shown to have a broad-spectrum antibacterial activity against various bacterial strains, including those that are resistant to currently available antibiotics. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. However, its synthesis method is complex, and it may not be suitable for large-scale production. Additionally, more studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide research, including:
1. Further optimization of its chemical structure to improve its antibacterial activity and pharmacokinetic properties.
2. Studies to determine its efficacy and safety in humans.
3. Development of new formulations and delivery methods to improve its bioavailability and therapeutic potential.
4. Studies to investigate its potential use in combination with other antibiotics to enhance their efficacy against drug-resistant bacteria.
5. Investigation of its potential use in other therapeutic areas, such as antiviral and antifungal agents.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide is a promising antibacterial agent that has shown broad-spectrum activity against various bacterial strains, including those that are resistant to currently available antibiotics. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its efficacy and safety in humans and to explore its potential use in other therapeutic areas.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide involves a multi-step process that starts with the reaction of 2-nitrobenzoyl chloride with 2-amino-4-methoxy-5-methylbenzoic acid. This reaction results in the formation of N-(2-methoxy-5-methylphenyl)-2-nitrobenzoic acid, which is then converted into N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide by reacting it with thionyl chloride and 2-aminoacetophenone.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has been extensively studied for its antibacterial activity against various Gram-negative and Gram-positive bacteria, including drug-resistant strains. It has shown promising results in preclinical studies and has the potential to be developed as a new class of antibacterial agents.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-7-8-14(21-2)12(9-10)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLVQZZDUMRLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)


